molecular formula C8H11ClN2O2 B2902343 ClCC=1N(N=CC=1C(=O)OCC)C CAS No. 141342-46-3

ClCC=1N(N=CC=1C(=O)OCC)C

Cat. No. B2902343
CAS RN: 141342-46-3
M. Wt: 202.64
InChI Key: JCXVNOOFBMHSDL-UHFFFAOYSA-N
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Description

ClCC=1N(N=CC=1C(=O)OCC)C is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

ClCC=1N(N=CC=1C(=O)OCC)C has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of ClCC=1N(N=CC=1C(=O)OCC)C is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It also inhibits cell proliferation and migration, which are essential processes for cancer cell survival and metastasis. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of ClCC=1N(N=CC=1C(=O)OCC)C is its broad-spectrum anticancer activity, making it a potential candidate for the development of new cancer therapies. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of ClCC=1N(N=CC=1C(=O)OCC)C. One area of interest is the development of new derivatives with improved solubility and efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action and to investigate its potential applications in other fields, such as material science and organic synthesis. Finally, the development of new drug delivery systems may enhance the therapeutic potential of this compound and improve its bioavailability.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, particularly in medicinal chemistry. Its broad-spectrum anticancer activity, antimicrobial and antifungal properties, and anti-inflammatory and antioxidant effects make it a potential candidate for the development of new therapies. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of ClCC=1N(N=CC=1C(=O)OCC)C involves the reaction of 1-(chloromethyl)pyrazole-4-carboxylic acid with N,N-diethylurea in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene oxide to yield the final product.

properties

IUPAC Name

ethyl 5-(chloromethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXVNOOFBMHSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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